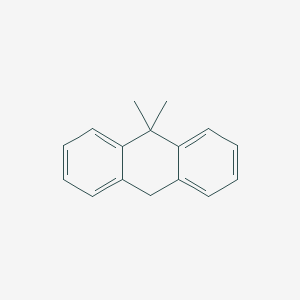

9,9-Dimethyl-9,10-dihydroanthracene

Description

BenchChem offers high-quality 9,9-Dimethyl-9,10-dihydroanthracene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9,9-Dimethyl-9,10-dihydroanthracene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

10,10-dimethyl-9H-anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16/c1-16(2)14-9-5-3-7-12(14)11-13-8-4-6-10-15(13)16/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWGDEVGYRDRPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2CC3=CC=CC=C31)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20482389 | |

| Record name | 10,10-dimethyl-anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42332-94-5 | |

| Record name | 10,10-dimethyl-anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 9,9-Dimethyl-9,10-dihydroanthracene

An In-Depth Technical Guide to the Synthesis of 9,9-Dimethyl-9,10-dihydroanthracene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a primary synthetic route to 9,9-Dimethyl-9,10-dihydroanthracene, a valuable scaffold in medicinal chemistry and materials science. The core of this document focuses on the robust and widely applicable Grignard reaction, utilizing anthrone as a readily available starting material. We delve into the mechanistic underpinnings of this transformation, provide a detailed, field-tested experimental protocol, and outline the necessary purification and characterization techniques to ensure the synthesis of a high-purity final product. This guide is structured to provide not only a procedural methodology but also the scientific rationale behind key experimental choices, empowering researchers to adapt and troubleshoot the synthesis effectively.

Introduction: The Significance of the 9,9-Dimethyl-9,10-dihydroanthracene Scaffold

9,9-Dimethyl-9,10-dihydroanthracene is a tricyclic hydrocarbon characterized by a central dihydro-ring held in a distinct boat-shaped conformation.[1][2] This rigid, non-planar structure is of significant interest in drug development and materials science. The gem-dimethyl substitution at the C9 position introduces steric bulk and locks the conformation, preventing the planarization that would lead to a fully aromatic anthracene system. This structural feature can be exploited to:

-

Create 3D Diversity in Drug Scaffolds: Moving away from flat aromatic systems is a key strategy in modern medicinal chemistry to improve target specificity and pharmacokinetic properties.

-

Develop Novel Organic Materials: The rigid, well-defined geometry makes it a useful building block for polymers and organic electronics where molecular packing and intermolecular interactions are critical.[3]

-

Serve as a Bulky Protecting Group: The dihydroanthracene moiety can be used as a photolabile or chemically labile protecting group in complex organic syntheses.

Despite its utility, the synthesis of this specific isomer requires a strategic approach to control the regioselectivity of the alkylation. This guide focuses on the most direct and reliable method starting from anthrone.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic disconnection of 9,9-Dimethyl-9,10-dihydroanthracene points to a C-C bond formation at the C9 position. The gem-dimethyl group is a strong indicator of a nucleophilic addition of two methyl groups to a carbonyl precursor. This leads directly to anthrone (Anthracen-9(10H)-one) as the ideal starting material.

The forward synthesis strategy, therefore, involves a double methylation of the anthrone ketone functionality using a potent methyl nucleophile, followed by the reduction of the resulting tertiary alcohol. The Grignard reagent, methylmagnesium bromide (MeMgBr), is the reagent of choice for this transformation due to its high reactivity and commercial availability.

Caption: Retrosynthetic analysis of 9,9-Dimethyl-9,10-dihydroanthracene.

Core Synthesis: Grignard Alkylation of Anthrone

This synthesis is a cornerstone of functionalizing the dihydroanthracene core. The reaction proceeds via a nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of anthrone.

Reaction Mechanism

The causality of the reaction is rooted in the polarity of the carbon-magnesium bond. The carbon atom in MeMgBr is highly nucleophilic and attacks the carbonyl carbon of anthrone.[4] The reaction proceeds in two key stages:

-

First Nucleophilic Addition: The first equivalent of MeMgBr adds to the carbonyl, breaking the C=O pi bond and forming a magnesium alkoxide intermediate.

-

Second Nucleophilic Addition & Rearrangement: The initial adduct can exist in equilibrium with its tautomer, 9-hydroxy-9-methylanthracene. However, under the reaction conditions, a second equivalent of MeMgBr attacks, leading to a dianion intermediate.

-

Workup and Reduction: An acidic workup protonates the alkoxides to form a diol. This diol is often unstable and can eliminate water. A subsequent reduction step, for instance using hydroiodic acid and red phosphorus, is typically required to reduce the C10 position and remove the hydroxyl group at C9 to yield the final product. A more direct route involves the reaction of anthrone with excess methylmagnesium iodide followed by reduction with tin(II) chloride.

Caption: Mechanistic workflow for the .

Experimental Protocol

This protocol is a self-validating system, incorporating checkpoints for reaction monitoring and purification to ensure a successful outcome.

Materials & Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |

| Anthrone | C₁₄H₁₀O | 194.23 | 5.0 g | 25.7 mmol | Must be dry |

| Magnesium Turnings | Mg | 24.31 | 1.87 g | 77.0 mmol | For Grignard prep |

| Iodomethane | CH₃I | 141.94 | 4.8 mL (10.9 g) | 77.0 mmol | Use fresh, distilled |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | - | Distilled from Na/benzophenone |

| Hydrochloric Acid | HCl | 36.46 | ~20 mL (conc.) | - | For workup |

| Saturated NH₄Cl | NH₄Cl(aq) | - | 50 mL | - | For workup |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | Drying agent |

| Tin(II) Chloride | SnCl₂ | 189.60 | 9.7 g | 51.4 mmol | For reduction step |

Procedure

Part A: Preparation of Methylmagnesium Iodide (Grignard Reagent)

-

Setup: Assemble a 250 mL three-necked, round-bottomed flask equipped with a reflux condenser (with a drying tube), a pressure-equalizing dropping funnel, and a magnetic stirrer. Flame-dry all glassware under a stream of nitrogen or argon and maintain a positive inert atmosphere.

-

Initiation: Place the magnesium turnings in the flask. Add ~20 mL of anhydrous diethyl ether. In the dropping funnel, prepare a solution of iodomethane in 40 mL of anhydrous diethyl ether.

-

Grignard Formation: Add a small portion (~2-3 mL) of the iodomethane solution to the magnesium suspension. The reaction should initiate spontaneously, evidenced by bubbling and a cloudy appearance. If it does not start, gently warm the flask with a heat gun. Once initiated, add the remaining iodomethane solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue stirring for an additional 30-60 minutes at room temperature to ensure all the magnesium has reacted. The resulting gray-brown solution is your Grignard reagent.

Part B: Reaction with Anthrone and Reductive Workup

-

Anthrone Addition: In a separate flame-dried 500 mL flask under an inert atmosphere, dissolve the anthrone in 70 mL of anhydrous diethyl ether. Cool this solution to 0 °C in an ice bath.

-

Nucleophilic Addition: Slowly transfer the prepared Grignard reagent to the anthrone solution via cannula or dropping funnel over 30 minutes. A thick precipitate will form.

-

Causality Insight: Slow, cooled addition is crucial to control the exothermic reaction and prevent side reactions like Wurtz coupling of the Grignard reagent. A molar excess (3 equivalents) of the Grignard reagent ensures the complete conversion of anthrone.

-

-

Reaction Completion: After the addition, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction by TLC (Thin Layer Chromatography) using a 9:1 Hexanes:Ethyl Acetate eluent until the anthrone spot has disappeared.

-

Reductive Workup: Cool the reaction mixture again to 0 °C. Slowly add the tin(II) chloride (SnCl₂) powder portion-wise. Following this, cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and wash the organic layer sequentially with 1 M HCl (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification

The crude product is typically a yellow or off-white solid. High purity can be achieved through two primary methods:

-

Column Chromatography: The most effective method. Use a silica gel column with a gradient elution, starting with pure hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 5% ethyl acetate in hexanes). The product is non-polar and should elute early.

-

Recrystallization: Dissolve the crude or column-purified product in a minimal amount of hot ethanol or methanol. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the white, needle-like crystals by vacuum filtration.

Characterization

Validation of the final product's identity and purity is essential.

Expected Characterization Data

| Technique | Expected Result |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.1-7.4 (m, 8H, Ar-H), δ ~3.8 (s, 2H, -CH₂- at C10), δ ~1.5 (s, 6H, -C(CH₃)₂ at C9). |

| ¹³C NMR (100 MHz, CDCl₃) | Aromatic carbons (δ ~125-145), Methylene carbon C10 (δ ~35-40), Quaternary carbon C9 (δ ~35-40), Methyl carbons (δ ~28-32). |

| Mass Spec (EI) | M⁺ peak at m/z = 208.29, corresponding to the molecular formula C₁₆H₁₆. |

| Melting Point | ~75-78 °C. |

Safety and Handling

-

Grignard Reagents: Methylmagnesium bromide and its precursor, iodomethane, are toxic. Grignard reagents are moisture-sensitive and can be pyrophoric. All manipulations must be performed under a strict inert atmosphere.

-

Solvents: Diethyl ether is extremely flammable and has a low boiling point. Ensure all operations are conducted in a well-ventilated fume hood, away from ignition sources.

-

Acids: Concentrated hydrochloric acid is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Conclusion

The is reliably achieved through the double addition of a methyl Grignard reagent to anthrone, followed by a reductive workup. This guide provides a robust framework, emphasizing the mechanistic rationale behind the procedural steps. By understanding the causality of each transformation and employing rigorous purification and characterization techniques, researchers can confidently produce this valuable molecular scaffold for applications in drug discovery and materials science.

References

-

- Provides a foundational procedure for the reduction of the anthracene core, relevant to the final product's structure.

-

- An authoritative source from Acta Crystallographica Section E, detailing the boat conformation and structural parameters of the target molecule.[1]

-

- A general overview of the principles of Grignard reactions, including addition to ketones.[4]

-

- Wikipedia article providing background on the starting material, anthrone, including its preparation and reactivity.[5]

-

- Beilstein Journal of Organic Chemistry article discussing the broader context and importance of anthracene derivatives in modern chemistry.[6]

Sources

- 1. 9,9-Dimethyl-9,10-dihydroanthracene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. grokipedia.com [grokipedia.com]

- 4. youtube.com [youtube.com]

- 5. Anthrone - Wikipedia [en.wikipedia.org]

- 6. BJOC - Recent advances in the syntheses of anthracene derivatives [beilstein-journals.org]

crystal structure of 9,9-Dimethyl-9,10-dihydroanthracene

An In-Depth Technical Guide to the Crystal Structure of 9,9-Dimethyl-9,10-dihydroanthracene

Foreword: The Structural Imperative in Modern Chemistry

In the realms of materials science and drug development, the precise three-dimensional arrangement of atoms within a molecule—its crystal structure—is not merely an academic detail. It is the foundational blueprint that dictates a compound's physical, chemical, and biological properties. For anthracene derivatives, a class of polycyclic aromatic hydrocarbons celebrated for their applications in organic light-emitting diodes (OLEDs) and as biological probes, this structural understanding is paramount.[1][2][3] The 9,9-Dimethyl-9,10-dihydroanthracene molecule, a non-planar, sterically hindered variant of the classic anthracene core, presents a fascinating case study. Its unique geometry influences its photophysical behavior, molecular packing, and potential as a scaffold in supramolecular chemistry and pharmaceutical design. This guide provides an in-depth technical analysis of its crystal structure, grounded in experimental data and theoretical validation, to serve as a definitive resource for researchers in the field.

Experimental Framework: From Synthesis to Single Crystal

A self-validating structural analysis begins with a pure, single crystalline sample. While the seminal crystallographic study utilized a gifted sample, a robust synthesis and crystallization protocol is the necessary starting point for any further investigation.

Representative Synthesis Protocol

The synthesis of 9,9-disubstituted dihydroanthracenes can be approached through the alkylation of a suitable precursor. A plausible and field-proven method involves the deprotonation of 9,10-dihydroanthracene followed by quenching with an electrophile, such as methyl iodide.

Step-by-Step Protocol:

-

Preparation: Under an inert argon atmosphere, dissolve 1.0 equivalent of 9,10-dihydroanthracene in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add 2.2 equivalents of a strong base (e.g., n-butyllithium) dropwise. Allow the reaction to stir for 1 hour, resulting in a dianion solution.

-

Alkylation: Add 2.5 equivalents of methyl iodide dropwise to the cooled solution. The reaction is highly exothermic and should be controlled carefully.

-

Warming & Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3x).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 9,9-Dimethyl-9,10-dihydroanthracene.

Crystallization for X-ray Analysis

The generation of a high-quality single crystal suitable for diffraction is a critical, and often empirical, step. The established method for this compound is slow evaporation.

Protocol:

-

Dissolve the purified 9,9-Dimethyl-9,10-dihydroanthracene in a minimal amount of high-purity toluene.

-

Loosely cover the vessel to allow for the slow evaporation of the solvent over several days at a constant temperature (e.g., 20-22 °C).

-

Monitor for the formation of well-defined, block-like, colorless crystals.[4]

Core Analysis: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise atomic arrangement in a crystalline solid. The data presented herein is based on the authoritative study published in Acta Crystallographica Section E.[4]

Data Collection and Processing: A Validating Workflow

The workflow for SC-XRD is a self-validating system, where each step builds upon the last to ensure the final model is a robust representation of the experimental data.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Expert Insight: The Rationale for Low-Temperature (173 K) Data Collection

A crucial, non-trivial choice in the experimental setup is the collection of diffraction data at a cryogenic temperature (173 K, or -100 °C).[4] This is not merely a matter of convention but a deliberate strategy to enhance data quality and structural precision. At room temperature, atoms undergo significant thermal vibration, which effectively "smears" their electron density. By cooling the crystal, this thermal motion is dramatically reduced.[5][6] The direct consequences are:

-

Sharper Diffraction Spots: Reduced thermal motion leads to less diffuse scattering, resulting in sharper and more intense diffraction peaks, particularly at high diffraction angles.

-

Higher Resolution Data: The ability to measure data to higher angles (smaller d-spacing) allows for a more detailed and accurate electron density map.

-

Improved Structural Precision: The resulting atomic coordinates and geometric parameters (bond lengths, angles) have lower standard uncertainties, leading to a more trustworthy model.

-

Mitigation of Radiation Damage: For many organic compounds, exposure to high-intensity X-rays can cause radiation damage. Cryo-cooling significantly slows these damaging processes, allowing for longer data collection times on a single crystal.[7]

The Crystal Structure of 9,9-Dimethyl-9,10-dihydroanthracene: A Detailed Examination

The culmination of the experimental work is a detailed model of the molecule's geometry and its arrangement within the crystal lattice.

Crystallographic Data Summary

All quantitative data derived from the SC-XRD experiment are summarized below. These parameters define the fundamental repeating unit of the crystal (the unit cell) and provide key metrics for the quality of the structural refinement.

| Parameter | Value | Source |

| Chemical Formula | C₁₆H₁₆ | [4] |

| Formula Weight | 208.29 g/mol | [4] |

| Crystal System | Monoclinic | [4] |

| Space Group | P2₁/n | [4] |

| a (Å) | 12.7042 (15) | [4] |

| b (Å) | 7.4882 (7) | [4] |

| c (Å) | 13.177 (2) | [4] |

| β (°) | 107.787 (14) | [4] |

| Volume (ų) | 1193.7 (3) | [4] |

| Z (Molecules/Unit Cell) | 4 | [4] |

| Temperature (K) | 173 | [4] |

| R-factor (R₁) | 0.050 | [4] |

| Weighted R-factor (wR₂) | 0.144 | [4] |

| Goodness-of-fit (S) | 1.01 | [4] |

Molecular Geometry: A Non-Planar Conformation

Unlike its parent anthracene, 9,9-Dimethyl-9,10-dihydroanthracene is distinctly non-planar. The central six-membered ring is forced into a boat conformation . This puckering results in a significant fold along the C9...C10 axis, with the two outer benzene rings forming a dihedral angle of 34.7(9)°.[4]

A key structural feature is the disposition of the two methyl groups at the C9 position. They adopt distinct axial and equatorial conformations relative to the central ring, a direct consequence of the sp³ hybridization of the C9 carbon.[4]

Caption: Molecular conformation of 9,9-Dimethyl-9,10-dihydroanthracene.

Supramolecular Structure: Crystal Packing

In the solid state, molecules do not exist in isolation. The crystal packing is stabilized by a network of weak, non-covalent interactions. For this non-polar molecule, the dominant forces are weak C—H···π interactions.[4] In this motif, a hydrogen atom from a methyl or aromatic group of one molecule interacts favorably with the electron-rich π-system of a benzene ring on an adjacent molecule. These collective interactions are responsible for the overall stability of the crystal lattice.

Computational Validation: A Theoretical Cross-Reference

To ensure the experimental structure is not an artifact of crystal packing forces and to gain insight into the molecule's intrinsic properties, a theoretical analysis using Density Functional Theory (DFT) is an indispensable validation step.[8]

Protocol for DFT Geometry Optimization

-

Input Structure: Use the atomic coordinates from the refined experimental CIF file as the starting geometry.

-

Computational Method: Employ a widely accepted functional and basis set, such as B3LYP with the 6-311++G(d,p) basis set, which provides a good balance of accuracy and computational cost for organic molecules.

-

Calculation Type: Perform a full geometry optimization in the gas phase to find the lowest energy conformation.

-

Verification: Conduct a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

-

Analysis: Compare the key geometric parameters (bond lengths, angles, dihedral angles) of the computationally optimized structure with the experimental X-ray data.

Caption: Workflow for Computational Validation using DFT.

A high degree of correlation between the experimental and computed structures would provide strong evidence that the boat conformation is the molecule's intrinsic, low-energy state, rather than being imposed by the forces of crystal packing.

Conclusion

The , as determined by single-crystal X-ray diffraction, reveals a molecule with a distinct, non-planar geometry.[4] The central ring adopts a boat conformation, with the geminal methyl groups occupying axial and equatorial positions. This structure is the result of sp³ hybridization at the C9 position, which breaks the planarity of the parent anthracene system. The experimental protocol, particularly the use of low-temperature data collection, is crucial for obtaining a high-precision model of this conformation.[4][5][6] The crystal packing is stabilized by weak C—H···π interactions.[4]

This detailed structural knowledge, corroborated by computational methods, provides a fundamental basis for understanding the compound's properties and for its rational design into advanced materials and therapeutic agents.

References

-

Siddaraju, B. P., Jasinski, J. P., Golen, J. A., Yathirajan, H. S., & Raju, C. R. (2011). 9,9-Dimethyl-9,10-dihydroanthracene. Acta Crystallographica Section E: Crystallographic Communications, E67, o2397. [Link]

-

Hope, H. (2008). Low Temperature Single Crystal X-Ray Diffraction: Advantages, Instrumentation and Applications. ResearchGate. [Link]

-

Reddy, B. J., & Kumar, M. (2015). A Review on Anthracene and Its Derivatives: Applications. Open Access Journals. [Link]

- Google Patents. (2016). Synthesizing method for 9,10-dimethylanthracene.

-

Mallaret, M., et al. (2000). Effects of a series of dihydroanthracene derivatives on drug efflux in multidrug resistant cancer cells. ResearchGate. [Link]

-

Al-Omair, M. A., et al. (2021). X-ray and computational investigations of ethanoanthracenes. Taylor & Francis Online. [Link]

-

Hao, H., et al. (2004). Low temperature single crystal X-ray diffraction: advantages, instrumentation and applications. RSC Publishing. [Link]

-

Organic Synthesis International. (2014). Preparation of 9,10-dihydroanthracene-9,10-,-succinicanhydride via Diels-Alder reaction. [Link]

-

de la Torre, M. C., et al. (2020). Synthesis and Structural Studies of Two New Anthracene Derivatives. MDPI. [Link]

-

Jebasingh Kores, J., et al. (2021). Spectral, NBO, NLO, NCI, aromaticity and charge transfer analyses of anthracene-9,10-dicarboxaldehyde by DFT. Scribd. [Link]

-

PubChem. Anthracene, 9-ethyl-9,10-dihydro-9,10-dimethyl-. [Link]

-

Tian, H., et al. (2012). The development of anthracene derivatives for organic light-emitting diodes. Journal of Materials Chemistry. [Link]

-

IUCr Journals. (2022). HTD2: a single-crystal X-ray diffractometer for combined high-pressure/low-temperature experiments at laboratory scale. [Link]

-

RSC Publishing. (2012). The development of anthracene derivatives for organic light-emitting diodes. [Link]

-

ResearchGate. (2008). 9,10-DIMETHYL- AND 9,10-DIPHENYL-9,10-DIHYDRO-9,10-ETHANO-ANTHRACENE BY FRIEDEL–CRAFTS CYCLIALKYLATIONS OF 1,4-DIARYLSUBSTITUTED-1,4-DIOLS. [Link]

-

Macromolecular Crystallography Core Facility. X-ray Data Collection Course. [Link]

-

Wikipedia. X-ray crystallography. [Link]

-

NIH. (2017). Improved Procedures for the Synthesis of 9,9-Disubstituted 9,10-Dihydroacridines. [Link]

- Google Patents. (2013).

Sources

- 1. rroij.com [rroij.com]

- 2. mdpi.com [mdpi.com]

- 3. The development of anthracene derivatives for organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Low temperature single crystal X-ray diffraction: advantages, instrumentation and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. scribd.com [scribd.com]

A Comprehensive Spectroscopic and Structural Elucidation of 9,9-Dimethyl-9,10-dihydroanthracene: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the spectroscopic and structural characteristics of 9,9-Dimethyl-9,10-dihydroanthracene. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights for the comprehensive characterization of this molecule. We will explore the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy as they pertain to 9,9-Dimethyl-9,10-dihydroanthracene. The causality behind experimental choices and the integration of data from multiple techniques for a self-validating analytical workflow are emphasized throughout.

Introduction: The Structural Uniqueness of 9,9-Dimethyl-9,10-dihydroanthracene

9,9-Dimethyl-9,10-dihydroanthracene is a derivative of the polycyclic aromatic hydrocarbon anthracene. The saturation at the 9 and 10 positions, along with the gem-dimethyl substitution at the 9-position, disrupts the planarity and aromaticity of the central ring, resulting in a unique three-dimensional structure. This structural feature is of significant interest in medicinal chemistry and materials science, where the rigid, V-shaped scaffold of the dihydroanthracene core can be utilized to create molecules with specific spatial arrangements.

X-ray crystallography has revealed that the central ring of 9,9-Dimethyl-9,10-dihydroanthracene adopts a boat conformation.[1][2] The dihedral angle between the two flanking benzene rings is approximately 34.7 degrees.[1][2] The two methyl groups at the C-9 position are not equivalent, occupying axial and equatorial positions.[1][2] This non-planarity and the presence of stereochemically distinct methyl groups are key features that are reflected in the molecule's spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 9,9-Dimethyl-9,10-dihydroanthracene, both ¹H and ¹³C NMR provide a wealth of information about its unique structure.

¹H NMR Spectroscopy: A Map of the Protons

The proton NMR spectrum of 9,9-Dimethyl-9,10-dihydroanthracene can be logically divided into three distinct regions: the aromatic region, the methylene bridge region, and the methyl group region.

-

Aromatic Protons (δ 7.0-7.5 ppm): The eight protons on the two flanking benzene rings are expected to appear in the aromatic region of the spectrum. Due to the boat-like conformation of the central ring, the protons on each benzene ring may not be chemically equivalent, leading to complex splitting patterns. Typically, these will appear as multiplets.

-

Methylene Protons (δ ~4.0 ppm): The two protons at the C-10 position are diastereotopic due to the chiral center at C-9 (even in a racemic mixture). Therefore, they are expected to be chemically non-equivalent and should appear as a pair of doublets due to geminal coupling.

-

Methyl Protons (δ ~1.5 ppm): The two methyl groups at the C-9 position are in different chemical environments (axial and equatorial).[1][2] This should result in two distinct singlets, each integrating to three protons. The difference in their chemical shifts is influenced by the anisotropic effects of the nearby aromatic rings.

Table 1: Predicted ¹H NMR Data for 9,9-Dimethyl-9,10-dihydroanthracene

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.5 | m | 8H | Aromatic (Ar-H) |

| ~4.0 | d | 1H | Methylene (C10-H) |

| ~3.9 | d | 1H | Methylene (C10-H) |

| ~1.5 | s | 3H | Methyl (C9-CH₃) |

| ~1.4 | s | 3H | Methyl (C9-CH₃) |

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments in the molecule.

-

Aromatic Carbons (δ 125-145 ppm): Due to symmetry, the eight aromatic carbons will give rise to four distinct signals in the aromatic region of the spectrum. Two of these will be quaternary carbons at the fusion of the rings, and two will be protonated carbons.

-

Methylene Carbon (δ ~35-40 ppm): The C-10 methylene carbon will appear as a single peak in the aliphatic region.

-

Quaternary Carbon (δ ~35-40 ppm): The C-9 quaternary carbon, bonded to the two methyl groups, will also appear in the aliphatic region. Its chemical shift will be similar to that of the C-10 carbon.

-

Methyl Carbons (δ ~25-30 ppm): The two non-equivalent methyl groups will give rise to two separate signals in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for 9,9-Dimethyl-9,10-dihydroanthracene

| Chemical Shift (δ, ppm) | Assignment |

| ~140-145 | Aromatic (Quaternary) |

| ~125-130 | Aromatic (CH) |

| ~38 | Quaternary (C-9) |

| ~36 | Methylene (C-10) |

| ~28 | Methyl (C9-CH₃) |

| ~26 | Methyl (C9-CH₃) |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of purified 9,9-Dimethyl-9,10-dihydroanthracene in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Expected Fragmentation Pattern

For 9,9-Dimethyl-9,10-dihydroanthracene (m/z = 208.30), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺˙). The primary fragmentation pathway is likely the loss of a methyl group to form a stable benzylic carbocation.

-

Molecular Ion (m/z 208): The peak corresponding to the intact molecule.

-

Loss of a Methyl Group (m/z 193): The base peak in the spectrum, resulting from the loss of a CH₃ radical to form a resonance-stabilized cation.

-

Further Fragmentation: Subsequent fragmentation of the [M-15]⁺ ion could involve the loss of another methyl group or rearrangement and loss of small neutral molecules.

Table 3: Predicted Mass Spectrometry Data for 9,9-Dimethyl-9,10-dihydroanthracene

| m/z | Predicted Identity |

| 208 | [M]⁺˙ |

| 193 | [M - CH₃]⁺ |

| 178 | [M - 2CH₃]⁺˙ |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-300).

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways that are consistent with the observed spectrum.

Vibrational Spectroscopy: The Molecular Fingerprint

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" that is characteristic of its structure and functional groups.

Key Vibrational Modes

-

Aromatic C-H Stretch (3000-3100 cm⁻¹): Weak to medium intensity sharp peaks characteristic of the C-H bonds on the benzene rings.

-

Aliphatic C-H Stretch (2850-3000 cm⁻¹): Medium to strong intensity peaks from the C-H bonds of the methyl and methylene groups.

-

Aromatic C=C Bending (1450-1600 cm⁻¹): Several sharp peaks of variable intensity corresponding to the skeletal vibrations of the benzene rings.

-

Aliphatic C-H Bend (1350-1470 cm⁻¹): Bending vibrations of the methyl and methylene groups.

-

Out-of-Plane C-H Bending (675-900 cm⁻¹): Strong intensity peaks that are characteristic of the substitution pattern on the aromatic rings.

Table 4: Predicted IR Absorption Bands for 9,9-Dimethyl-9,10-dihydroanthracene

| Wavenumber (cm⁻¹) | Vibration Type |

| 3000-3100 | Aromatic C-H Stretch |

| 2850-3000 | Aliphatic C-H Stretch |

| 1450-1600 | Aromatic C=C Bend |

| 1350-1470 | Aliphatic C-H Bend |

| 675-900 | Aromatic C-H Out-of-Plane Bend |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄) and acquire the spectrum in a liquid cell.

-

Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding vibrational modes.

UV-Vis Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in 9,9-Dimethyl-9,10-dihydroanthracene is the dihydroanthracene system.

Expected Absorption Maxima

The hydrogenation of the central ring of anthracene to form a dihydroanthracene significantly alters the electronic structure. The extended π-conjugation of anthracene is broken, leading to a blue shift (shift to shorter wavelengths) of the absorption maxima. The UV-Vis spectrum of 9,9-Dimethyl-9,10-dihydroanthracene is expected to resemble that of two isolated benzene rings, with absorption maxima in the UV region.

Table 5: Predicted UV-Vis Absorption Data for 9,9-Dimethyl-9,10-dihydroanthracene

| λmax (nm) | Transition Type |

| ~260-275 | π → π* |

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, cyclohexane).

-

Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a range of 200-400 nm.

-

Data Analysis: Identify the wavelength of maximum absorption (λmax).

Synthesis and Experimental Workflow

A plausible synthetic route to 9,9-Dimethyl-9,10-dihydroanthracene involves the methylation of 9,10-dihydroanthracene.

Caption: Proposed synthetic workflow for 9,9-Dimethyl-9,10-dihydroanthracene.

Proposed Synthesis Protocol

-

Reduction of Anthracene: Anthracene can be reduced to 9,10-dihydroanthracene using a dissolving metal reduction, such as sodium in ethanol.[3]

-

Methylation: The 9,10-dihydroanthracene is then deprotonated at the 9-position with a strong base (e.g., sodium amide or an organolithium reagent) to form an anion. This anion is subsequently alkylated with an excess of methyl iodide to introduce the two methyl groups at the 9-position.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or hexanes, to yield pure 9,9-Dimethyl-9,10-dihydroanthracene.

Holistic Spectroscopic Analysis: A Coherent Picture

The true power of spectroscopic analysis lies in the integration of data from multiple techniques to build a self-consistent and unambiguous structural assignment.

Sources

An In-depth Technical Guide to the Photophysical Properties of 9,9-Dimethyl-9,10-dihydroanthracene

This technical guide provides a comprehensive overview of the photophysical properties of 9,9-Dimethyl-9,10-dihydroanthracene. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, spectroscopic behavior, and the underlying principles governing the interaction of this molecule with light. We will explore both the established data and the theoretical considerations that inform our understanding of its limited fluorescence, offering field-proven insights into the experimental methodologies required for its characterization.

Introduction: The Significance of the Dihydroanthracene Scaffold

Anthracene and its derivatives are a well-studied class of polycyclic aromatic hydrocarbons renowned for their strong fluorescence and applications in organic electronics and bio-imaging.[1] The hydrogenation of the central ring to form 9,10-dihydroanthracene derivatives, such as 9,9-Dimethyl-9,10-dihydroanthracene, fundamentally alters the electronic structure and, consequently, the photophysical properties of the parent molecule.[2] The disruption of the fully conjugated π-system in the central ring leads to a dramatic shift in its absorption and emission characteristics.

Understanding the photophysical properties of 9,9-Dimethyl-9,10-dihydroanthracene is crucial for its potential applications, which may include its use as a non-fluorescent scaffold in the design of activatable probes or as a stable synthetic intermediate. This guide will provide the foundational knowledge and experimental frameworks necessary for its study and utilization.

Synthesis of 9,9-Dimethyl-9,10-dihydroanthracene

The synthesis of 9,9-Dimethyl-9,10-dihydroanthracene can be achieved through various established organic chemistry methodologies. A common approach involves the Grignard reaction with anthrone, followed by a reduction step. The causality behind this experimental choice lies in the reactivity of the ketone group in anthrone, which is susceptible to nucleophilic attack by the Grignard reagent, and the subsequent need to remove the resulting hydroxyl group to yield the target dihydroanthracene.

Below is a detailed, step-by-step methodology for a representative synthesis.

Experimental Protocol: Synthesis of 9,9-Dimethyl-9,10-dihydroanthracene

Materials:

-

Anthrone

-

Methylmagnesium iodide (Grignard reagent)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydriodic acid

-

Sodium thiosulfate

-

Sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Toluene

-

Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, chromatography columns)

Procedure:

-

Grignard Reaction:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, place anthrone dissolved in anhydrous diethyl ether.

-

Cool the flask in an ice bath.

-

Slowly add a solution of methylmagnesium iodide in diethyl ether from the dropping funnel with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

-

Reduction and Purification:

-

The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with water, a dilute solution of sodium thiosulfate (to remove any iodine), a saturated solution of sodium bicarbonate, and finally with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product, 9,9-dimethyl-9-hydroxy-9,10-dihydroanthracene, is then subjected to reduction using a mixture of hydriodic acid in a suitable solvent.

-

The reaction mixture is heated to reflux for several hours until the reduction is complete (monitored by TLC).

-

After cooling, the product is extracted, washed, and dried as described previously.

-

The final product, 9,9-Dimethyl-9,10-dihydroanthracene, can be purified by recrystallization from a suitable solvent such as toluene.[3]

-

Self-Validating System: The purity of the synthesized compound should be rigorously assessed at each stage. Thin-layer chromatography (TLC) should be used to monitor the progress of the reactions. The final product's identity and purity should be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry. The crystal structure of 9,9-Dimethyl-9,10-dihydroanthracene has been reported, and single-crystal X-ray diffraction can be used for ultimate structural confirmation.[3][4]

Photophysical Properties

The defining photophysical characteristic of 9,9-Dimethyl-9,10-dihydroanthracene is its significant deviation from the properties of its parent compound, anthracene. This is a direct consequence of the sp³ hybridization of the C9 and C10 carbons, which interrupts the extensive π-conjugation of the anthracene core.

UV-Vis Absorption Spectroscopy

The ultraviolet absorption spectrum of 9,10-dimethyl-9,10-dihydroanthracene is characterized by a loss of the fine vibrational structure typical of anthracene.[5] The spectrum resembles that of a substituted benzene derivative, indicating that the chromophore is primarily the isolated benzene rings.

| Wavelength (λmax) | Molar Extinction Coefficient (log ε) | Solvent |

| 264 nm | 3.06 | Not Specified |

| 272 nm | 3.00 | Not Specified |

Table 1: UV-Vis Absorption Data for 9,10-Dimethyl-9,10-dihydroanthracene.[5]

Fluorescence Spectroscopy

A key consequence of the disrupted π-system is the general lack of fluorescence in 9,10-dihydroanthracene derivatives under normal conditions.[5] While anthracene is a strong blue emitter with a quantum yield of around 30%, 9,9-Dimethyl-9,10-dihydroanthracene is expected to be non-fluorescent or at best, exhibit extremely weak fluorescence. This is because the efficient radiative decay pathways present in the fully aromatic system are absent. The absorbed energy is instead dissipated primarily through non-radiative processes such as vibrational relaxation.

Causality Behind Expected Lack of Fluorescence:

-

Disrupted Conjugation: The sp³-hybridized carbons at the 9 and 10 positions act as insulating barriers, preventing the formation of a large, delocalized excited state across the entire molecule.

-

Increased Vibrational Freedom: The non-planar, boat-like conformation of the central ring in dihydroanthracene derivatives allows for more vibrational modes through which the excited state can deactivate non-radiatively.[3][4]

Due to the anticipated lack of significant emission, the primary goal of fluorescence spectroscopy in this context is to determine the upper limit of the fluorescence quantum yield.

Excited State Dynamics

The excited state lifetime of 9,9-Dimethyl-9,10-dihydroanthracene is expected to be very short, dominated by rapid non-radiative decay. Techniques like transient absorption spectroscopy can be employed to probe these ultrafast processes. However, due to the low absorption cross-section in the visible region and the short-lived nature of the excited state, these experiments can be challenging.

Experimental Methodologies for Photophysical Characterization

The following section details the experimental workflows for characterizing the photophysical properties of 9,9-Dimethyl-9,10-dihydroanthracene.

UV-Vis Absorption Spectroscopy

Protocol:

-

Sample Preparation: Prepare a stock solution of 9,9-Dimethyl-9,10-dihydroanthracene in a UV-grade solvent (e.g., cyclohexane, ethanol). Prepare a series of dilutions to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Measure the absorption spectrum of each dilution over the desired wavelength range (e.g., 200-400 nm).

-

-

Data Analysis: Determine the wavelengths of maximum absorbance (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy and Quantum Yield Determination

Given the expected non-fluorescent nature, the focus is on determining the detection limit for any potential emission.

Protocol:

-

Sample Preparation: Prepare a solution of the compound in a fluorescence-grade solvent with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.

-

Instrumentation: Use a sensitive spectrofluorometer.

-

Measurement:

-

Record the emission spectrum of the pure solvent to check for impurities.

-

Excite the sample at its absorption maximum (e.g., 264 nm or 272 nm) and record the emission spectrum over a suitable wavelength range.

-

-

Quantum Yield (Relative Method):

-

If any emission is observed, the quantum yield (Φ) can be estimated relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ or 9,10-diphenylanthracene in cyclohexane).[5][6]

-

The quantum yield of the unknown sample (Φx) is calculated using the following equation: Φx = Φst * (Ix / Ist) * (Ast / Ax) * (ηx² / ηst²) where:

-

Φst is the quantum yield of the standard

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

The subscripts x and st refer to the unknown and standard, respectively.

-

-

To ensure accuracy, the absorbance of the standard and the sample should be closely matched.[7]

-

Transient Absorption Spectroscopy

This technique is essential for probing the dynamics of any short-lived excited states.

Protocol:

-

Sample Preparation: Prepare a solution of the compound in a spectroscopic-grade solvent with sufficient concentration to achieve a measurable change in absorbance upon excitation.

-

Instrumentation: A femtosecond or picosecond transient absorption spectrometer is required. This typically consists of a pump laser to excite the sample and a probe laser (often a white light continuum) to measure the change in absorbance as a function of time after excitation.

-

Measurement:

-

The sample is excited with a pump pulse at a wavelength where it absorbs (e.g., in the UV).

-

The absorbance of the sample is probed at various wavelengths and at different time delays after the pump pulse.

-

-

Data Analysis: The data is presented as a three-dimensional plot of change in absorbance (ΔA) versus wavelength and time. Global analysis of this data can reveal the lifetimes of transient species and their spectral signatures.

Conclusion and Future Directions

9,9-Dimethyl-9,10-dihydroanthracene serves as an important example of how structural modifications to a chromophore can drastically alter its photophysical properties. The saturation of the central ring effectively quenches the characteristic fluorescence of the anthracene core, leading to a molecule that is primarily a UV absorber with efficient non-radiative decay pathways.

For researchers in drug development and materials science, the non-fluorescent nature of this scaffold can be advantageous. It can serve as a stable, non-interfering building block in more complex molecular systems. Future research could focus on the synthesis of derivatives of 9,9-Dimethyl-9,10-dihydroanthracene where the photophysical properties can be "switched on" through a specific chemical or biological trigger, opening up new avenues for the design of smart materials and responsive probes. A thorough understanding of the foundational photophysics, as outlined in this guide, is the critical first step in these endeavors.

References

-

Pizzoferrato, R., et al. (2015). Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. Materials Sciences and Applications, 6, 943-952. [Link]

-

Karlberg, T., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C, 3(42), 11234-11243. [Link]

-

JASCO. (2021). Fluorescence quantum yield measurement. [Link]

-

Pizzoferrato, R., et al. (2015). Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. ResearchGate. [Link]

-

UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. [Link]

- Würth, C., et al. (2013). Fluorescence Quantum Yields—Methods of Determination and Standards.

-

Gunderman, M. (2016). Implementation of a Comparative Method for Measuring Photoluminescence Quantum Yields of Novel Compounds in Solution. Oregon State University. [Link]

-

Ma, N., et al. (2013). Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. Analytical Chemistry, 85(5), 2789-2796. [Link]

-

Freie Universität Berlin. (2011). The Dual Photochemistry of Anthracene-9,10-endoperoxide: Exploring the Competing Ultrafast Photoinduced Reactions of a Model Aromatic Endoperoxide. [Link]

-

Karlberg, T., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and applications in triplet-triplet annihilation photon upconversion. ResearchGate. [Link]

- Phillips, D. D., & Cason, J. (1952). Ultraviolet Absorption Spectra of 9,10-Dihydroanthracenes. Journal of the American Chemical Society, 74(11), 2931-2932.

-

Prahl, S. 9,10-Diphenylanthracene. Oregon Medical Laser Center. [Link]

-

Prahl, S. Anthracene. Oregon Medical Laser Center. [Link]

-

Siddaraju, B. P., et al. (2011). 9,9-Dimethyl-9,10-dihydroanthracene. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2397. [Link]

-

Jasinski, J. P., et al. (2011). 9,9-Dimethyl-9,10-dihydroanthracene. ResearchGate. [Link]

-

PubChem. Anthracene, 9-ethyl-9,10-dihydro-9,10-dimethyl-. [Link]

-

NIST. Anthracene, 9,10-dihydro-. NIST Chemistry WebBook. [Link]

-

Wikipedia. 9,10-Dihydroanthracene. [Link]

-

Ishow, E., et al. (2008). Excited state relaxation paths in 9,9'-bianthryl and 9-carbazolyl-anthracene: A sub-ps transient absorption study. ResearchGate. [Link]

Sources

- 1. omlc.org [omlc.org]

- 2. 9,10-Dihydroanthracene - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. 9,9-Dimethyl-9,10-dihydroanthracene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 9,10-Diphenylanthracene [omlc.org]

- 6. Spectrum [9,10-Diphenyl Anthracene] | AAT Bioquest [aatbio.com]

- 7. chem.uci.edu [chem.uci.edu]

A Comprehensive Technical Guide to the Thermal Stability of 9,9-Dimethyl-9,10-dihydroanthracene Derivatives

Abstract

The 9,9-dimethyl-9,10-dihydroanthracene (DMDA) scaffold is a cornerstone in the development of advanced organic materials and complex pharmaceutical agents. Its unique three-dimensional, butterfly-like conformation, imparted by the sp³-hybridized centers at the 9- and 10-positions, offers distinct steric and electronic properties. For applications ranging from high-temperature organic electronics to active pharmaceutical ingredients requiring specific shelf-life stability, a thorough understanding of the thermal stability of DMDA derivatives is paramount. This technical guide provides an in-depth analysis of the factors governing the thermal stability of this important class of molecules. We will explore the fundamental degradation mechanisms, the profound influence of peripheral substituents, and the standardized methodologies for experimental assessment. This document is intended to serve as a critical resource for researchers, chemists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols to guide material design and characterization.

Introduction: The Significance of the DMDA Core

The 9,10-dihydroanthracene framework represents a departure from the planar, fully aromatic structure of anthracene. The introduction of two sp³-hybridized carbons in the central ring breaks the aromatic conjugation across the molecule, resulting in a folded structure. The addition of geminal dimethyl groups at the 9-position further locks this conformation and introduces significant steric hindrance. This unique structural feature is not merely a chemical curiosity; it is a design element that can be exploited to fine-tune the properties of materials.

In organic electronics, for instance, the DMDA core can be used to create non-planar semiconductors, disrupting crystal packing to enhance solubility for solution-processable devices while maintaining electronic communication through the flanking benzene rings.[1] In medicinal chemistry, the rigid, three-dimensional nature of the scaffold is valuable for designing molecules that can fit into specific biological receptor sites.

However, the very feature that makes the dihydroanthracene core useful—the presence of sp³ C-H and C-C bonds—also introduces potential thermal liabilities not present in its fully aromatic counterpart. The primary objective of this guide is to elucidate the principles of thermal stability for the DMDA class, enabling scientists to predict, measure, and ultimately engineer molecular stability.

Foundational Principles of Thermal Stability

The thermal stability of a molecule is intrinsically linked to the strength of its covalent bonds. The process of thermal degradation involves the input of sufficient thermal energy to overcome the activation energy barrier for bond cleavage, initiating a cascade of reactions that lead to the decomposition of the material.

For the 9,10-dihydroanthracene scaffold, the weakest points are the C-H bonds at the 9- and 10-positions. The bond dissociation energy (BDE) for these benzylic C-H bonds is estimated to be around 78 kcal/mol.[2] This is approximately 20% weaker than typical C-H bonds (e.g., in alkanes, ~98 kcal/mol), making them susceptible to homolytic cleavage at elevated temperatures.[2][3] The stability of the resulting benzylic radical is a key thermodynamic driver for this weakness.

The presence of the gem-dimethyl group at the C9 position introduces further complexity through the gem-dimethyl effect . This effect can influence stability in several ways:

-

Steric Hindrance: The bulky methyl groups can sterically shield the adjacent C10-H bond from intermolecular attack.

-

Conformational Rigidity: The gem-dimethyl group restricts bond rotation, which can raise the ground state energy and potentially lower the activation barrier for certain decomposition pathways.[4]

-

Radical Stability: If a radical were to form at C9, the adjacent methyl groups could influence its stability through hyperconjugation, although cleavage of the C9-H bond is precluded in the 9,9-dimethyl derivative.

Mechanisms of Thermal Degradation

The thermal decomposition of DMDA derivatives can proceed through several pathways, largely dependent on the atmosphere (inert vs. oxidative) and the nature of substituents.

Inert Atmosphere Decomposition: Dehydrogenation

Under an inert atmosphere (e.g., N₂ or Ar), the primary degradation pathway is dehydrogenation to form the thermodynamically stable aromatic anthracene core. This process is typically initiated by the homolytic cleavage of the weakest bond, the C10-H bond.

Caption: Proposed radical mechanism for thermal dehydrogenation of the DMDA core.

This aromatization is a powerful thermodynamic driving force. Once initiated, the reaction can propagate, leading to the evolution of hydrogen gas and the formation of the corresponding 9,9-dimethylanthracene derivative.

Oxidative Atmosphere Decomposition

In the presence of oxygen, the degradation mechanism is significantly more complex. The initial benzylic radical can react with O₂ to form a peroxide radical, which can then initiate a complex series of auto-oxidation reactions, leading to the formation of hydroperoxides, alcohols, ketones, and ultimately, chain scission and complete decomposition at lower temperatures than under an inert atmosphere. A related photodegradation pathway involves the formation of an endoperoxide across the 9,10 positions, which can then decompose thermally.[5][6]

The Influence of Substituents on Thermal Stability

Functionalization of the flanking aromatic rings provides a powerful tool for tuning the thermal stability of DMDA derivatives. Substituents exert their influence through a combination of electronic and steric effects.

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or sulfonyl (-SO₂R) can strengthen the C-H bonds through inductive effects, potentially increasing the onset temperature of decomposition.

-

Electron-Donating Groups (EDGs): Groups like alkoxy (-OR) or alkyl (-R) can have a more complex effect. While they may slightly weaken the C-H bond, they can also stabilize any radical intermediates, which can influence the overall degradation kinetics.

-

Steric Bulk: Large, bulky substituents can enhance thermal stability by sterically hindering intermolecular interactions that might otherwise facilitate decomposition. They can also prevent the molecule from achieving an optimal geometry for certain degradation pathways.

The functionalization of the 9 and 10 positions on the parent anthracene core has been shown to be an effective handle for tuning thermal stability, often with minimal impact on the frontier molecular orbital energy levels.[1]

Experimental Protocols for Assessing Thermal Stability

A multi-technique approach is essential for a comprehensive understanding of thermal stability. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary tools for this assessment.

Sources

- 1. Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 9,10-Dihydroanthracene - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air | PLOS One [journals.plos.org]

The Solubility Profile of 9,9-Dimethyl-9,10-dihydroanthracene in Organic Solvents: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the solubility of 9,9-Dimethyl-9,10-dihydroanthracene in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental guidance. In the absence of extensive, publicly available quantitative solubility data for this specific compound, this guide establishes a predictive framework based on its chemical structure and the known behavior of analogous polycyclic aromatic hydrocarbons (PAHs). Furthermore, it offers detailed methodologies for the empirical determination of its solubility, empowering researchers to generate precise data for their specific applications.

Introduction to 9,9-Dimethyl-9,10-dihydroanthracene and its Solubility

9,9-Dimethyl-9,10-dihydroanthracene is a derivative of the polycyclic aromatic hydrocarbon anthracene. Its structure, featuring a dihydroanthracene core with two methyl groups at the 9-position, significantly influences its physicochemical properties, including its solubility. The central benzene ring of 9,9-Dimethyl-9,10-dihydroanthracene adopts a boat conformation, and the two methyl groups are in axial and equatorial positions.[1] This non-planar structure, combined with the presence of both aromatic rings and aliphatic methyl groups, dictates its interactions with various organic solvents.

Understanding the solubility of 9,9-Dimethyl-9,10-dihydroanthracene is crucial for a range of applications, from its use in organic synthesis to its potential role in materials science and as a scaffold in medicinal chemistry. Proper solvent selection is paramount for reaction kinetics, purification processes like recrystallization, and the formulation of products.

Theoretical Framework for Solubility Prediction

The fundamental principle governing solubility is "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. For 9,9-Dimethyl-9,10-dihydroanthracene, a largely non-polar molecule, its solubility will be dictated by van der Waals forces.

Factors Influencing the Solubility of 9,9-Dimethyl-9,10-dihydroanthracene:

-

Polarity: As a hydrocarbon, 9,9-Dimethyl-9,10-dihydroanthracene is non-polar. Therefore, it is expected to have high solubility in non-polar and weakly polar organic solvents. Its solubility will likely decrease significantly in highly polar solvents.

-

Molecular Size and Shape: Larger molecules can be more difficult to solvate. However, the non-planar, boat-like conformation of the central ring in 9,9-Dimethyl-9,10-dihydroanthracene may influence how solvent molecules pack around it.

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. This is because the additional thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules to create a cavity for the solute.

Based on these principles and qualitative data from related compounds, a predicted solubility profile can be established. For instance, the parent compound, 9,10-dihydroanthracene, is known to be more soluble in organic solvents like ethanol than in water.[2] The related aromatic compound, 9,10-dimethylanthracene, is reported to be soluble in toluene and insoluble in water.[3] The fact that crystals of 9,9-Dimethyl-9,10-dihydroanthracene have been grown from a toluene solution provides strong evidence of its solubility in this non-polar aromatic solvent.[1]

Predicted Solubility Profile:

| Solvent Class | Example Solvents | Predicted Solubility of 9,9-Dimethyl-9,10-dihydroanthracene | Rationale |

| Non-Polar Aromatic | Toluene, Benzene, Xylenes | High | Similar aromatic character allows for favorable π-π stacking interactions. |

| Non-Polar Aliphatic | Hexane, Cyclohexane | Moderate to High | Solvation is driven by van der Waals forces, which are compatible with the hydrocarbon nature of the solute. |

| Chlorinated Solvents | Dichloromethane, Chloroform | High | These solvents have the ability to dissolve a wide range of organic compounds and are good choices for non-polar to moderately polar solutes. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate to Low | The polarity of these solvents may lead to less favorable interactions compared to non-polar solvents. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Low | The hydrogen-bonding network of these solvents is not ideal for solvating a non-polar hydrocarbon. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low / Insoluble | The significant difference in polarity results in very poor solute-solvent interactions. |

Experimental Determination of Solubility

To obtain precise and actionable data, experimental determination of solubility is essential. The choice of method depends on the required accuracy, throughput, and available equipment.

Classical Equilibrium Solubility Method (Shake-Flask)

This traditional and reliable method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.

Protocol:

-

Preparation: Add an excess amount of crystalline 9,9-Dimethyl-9,10-dihydroanthracene to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours. Constant shaking or stirring is necessary.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to separate the saturated supernatant from the solid. Filtration should be performed using a syringe filter compatible with the organic solvent (e.g., PTFE).

-

Quantification: Carefully extract an aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent and determine the concentration of 9,9-Dimethyl-9,10-dihydroanthracene using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Calculation: Based on the measured concentration and the dilution factor, calculate the solubility of the compound in the original solvent, typically expressed in mg/mL, g/L, or mol/L.

Caption: High-Throughput Solubility Screening Workflow.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound and organic solvents in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. [4][5]* Environmental Precautions: Polycyclic aromatic hydrocarbons can be toxic to aquatic life. [3][6]Avoid release into the environment and dispose of waste according to institutional guidelines.

Conclusion and Future Directions

While specific quantitative solubility data for 9,9-Dimethyl-9,10-dihydroanthracene remains to be extensively published, a strong predictive framework can be established based on its molecular structure and the principles of "like dissolves like." It is anticipated to be highly soluble in non-polar aromatic and chlorinated solvents, with decreasing solubility in more polar environments.

For researchers requiring precise solubility data, the experimental protocols outlined in this guide provide a clear path forward. The classical shake-flask method offers high accuracy, while modern high-throughput techniques enable rapid screening across a diverse range of solvents. The generation of such empirical data will be a valuable contribution to the scientific community, aiding in the advancement of research and development involving this versatile molecule.

References

- Bevan, C. D., & Gichuki, S. W. (2003). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 75(1), 78-84.

- Glazer, E. A., et al. (2015). Development of a high-throughput solubility screening assay for use in antibody discovery. mAbs, 7(1), 77-84.

- Siddaraju, B. P., Jasinski, J. P., Golen, J. A., Yathirajan, H. S., & Raju, C. R. (2011). 9,9-Dimethyl-9,10-dihydroanthracene. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2397.

- Sigma-Aldrich. (2022).

- Fisher Scientific. (2023).

- ChemBook. (2023). Chemical Safety Data Sheet MSDS / SDS - 9,10-DIHYDROANTHRACENE.

- Grokipedia. (n.d.). 9,10-Dihydroanthracene.

- ChemicalBook. (2023). 9,10-DIMETHYLANTHRACENE | 781-43-1.

Sources

electronic properties of substituted 9,10-dihydroanthracenes

An In-depth Technical Guide to the Electronic Properties of Substituted 9,10-Dihydroanthracenes for Researchers, Scientists, and Drug Development Professionals.

Introduction: The 9,10-Dihydroanthracene Scaffold

The 9,10-dihydroanthracene core is a fascinating and versatile scaffold in organic chemistry. Derived from the polycyclic aromatic hydrocarbon anthracene, its partially saturated central ring disrupts the fully aromatic system, leading to unique electronic and structural properties. This departure from full aromaticity in the central ring makes the 9- and 10-positions susceptible to substitution and functionalization, allowing for the fine-tuning of the molecule's electronic behavior.

The Unique Electronic Nature of the Dihydroanthracene Core

The electronic properties of 9,10-dihydroanthracene are distinct from its fully aromatic parent, anthracene. The sp³-hybridized carbons at the 9 and 10 positions isolate the two flanking benzene rings' π-systems. However, the molecule is not simply two isolated benzene rings. The fixed, boat-like conformation of the central ring enforces a specific spatial relationship between the two phenyl groups, which can lead to through-space electronic interactions. Furthermore, the C-H bonds at the 9 and 10 positions are relatively weak, with a bond dissociation energy estimated at 78 kcal mol⁻¹, making 9,10-dihydroanthracene an effective hydrogen donor.

Importance in Materials Science and Medicinal Chemistry

The tunability of the has led to their investigation in a wide range of applications. In materials science, anthracene derivatives are utilized in organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators. The ability to modify the absorption and emission wavelengths, as well as the charge transport properties, through substitution is a key advantage.

In medicinal chemistry, the 9,10-dihydroanthracene scaffold is a component of various biologically active molecules. For instance, derivatives of the related anthracene-9,10-diones have been explored as potential anticancer agents due to their ability to interact with DNA. The electronic properties of these molecules are crucial for their biological activity, influencing their binding affinities and redox behavior within cells.

Synthetic Strategies for Substituted 9,10-Dihydroanthracenes

The synthesis of substituted 9,10-dihydroanthracenes can be approached through several key strategies, primarily involving either the reduction of a substituted anthracene or anthraquinone precursor or the construction of the tricyclic system with the desired substituents already in place.

Overview of Key Synthetic Routes

A common method for preparing substituted 9,10-dihydroanthracenes involves the reduction of the corresponding anthraquinones. This can be achieved using various reducing agents, such as a mixture of hydriodic acid, phosphorus, and iodine. This method is particularly useful when the desired substitution pattern is more readily available on the anthraquinone starting material.

The Diels-Alder reaction provides a powerful tool for constructing the 9,10-dihydroanthracene skeleton with specific functionalities. For example, the reaction of a substituted anthracene with a dienophile can yield substituted-9,10-dihydro-9,10-ethanoanthracenes. The regioselectivity of this reaction is influenced by both the electronic nature and steric bulk of the substituents on the dienophile.

Modern cross-coupling reactions, such as the Suzuki-Miyaura reaction, are highly effective for introducing aryl and other substituents at the 9 and 10 positions of the anthracene core. This approach offers a high degree of control over the final structure and is compatible with a wide range of functional groups. The resulting substituted anthracenes can then be selectively reduced to the corresponding 9,10-dihydroanthracenes.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for 9,10-Disubstituted Anthracenes

This protocol outlines a general procedure for the synthesis of 9,10-disubstituted anthracenes, which can serve as precursors to 9,10-dihydroanthracenes.

Materials:

-

9-Bromo-10-phenylanthracene

-

Substituted phenylboronic acid

-

Potassium carbonate (K₂CO₃)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Toluene, Ethanol, and Water (solvent mixture)

-

Dichloromethane (DCM)

-

1.0 M aqueous NaOH solution, water, and brine

Procedure:

-

Combine 9-bromo-10-phenylanthracene, the desired phenylboronic acid (2 equivalents), K₂CO₃ (3 equivalents), and Pd(PPh₃)₄ (0.15 equivalents) in a reaction vessel.

-

Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 1:0.25:0.15 ratio).

-

Stir the reaction mixture at 65 °C for 16 hours under an inert atmosphere.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Dissolve the resulting solid in a minimal amount of DCM.

-

Wash the organic layer with a 1.0 M aqueous NaOH solution, followed by water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the product by column chromatography or recrystallization.

The Influence of Substituents on Electronic Properties

The electronic properties of the 9,10-dihydroanthracene scaffold can be systematically tuned by the introduction of substituents. These substituents can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), redox potentials, and photophysical characteristics.

Theoretical Framework: Perturbation of the Anthracene Core's π-System

Substituents exert their influence through a combination of inductive and resonance effects, which perturb the π-electron system of the anthracene core. Electron-donating groups (EDGs) generally raise the energy of the HOMO, while electron-withdrawing groups (EWGs) lower the energy of the LUMO. The magnitude of these effects depends on the nature of the substituent and its position on the aromatic ring.

Impact of Electron-Donating and Electron-Withdrawing Groups

The HOMO and LUMO energy levels are critical in determining the electronic and optical properties of a molecule.

-

Electron-Donating Groups (EDGs): Substituents like alkoxy (-OR) or amino (-NR₂) groups increase the electron density of the aromatic system, raising the HOMO energy level. This generally leads to a lower oxidation potential and a red-shift in the absorption and emission spectra.

-